BenchChemオンラインストアへようこそ!

(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

Arylamine N-acetyltransferase 1 Breast Cancer Biomarker Enzyme Inhibition

The compound (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 127378-26-1; synonym: (Z)-5-(3-methylbenzylidene)-2-thioxothiazolidin-4-one) belongs to the 5-arylidene rhodanine class, structurally defined by a 2-thioxo-1,3-thiazolidin-4-one core bearing a 3-methylbenzylidene substituent at the 5-position. It is commercially available as a research-grade small molecule with a typical purity of 95% and is primarily utilized in enzymatic inhibition studies targeting human arylamine N-acetyltransferase 1 (NAT1), a validated breast cancer marker.

Molecular Formula C11H9NOS2
Molecular Weight 235.3 g/mol
Cat. No. B7764888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one
Molecular FormulaC11H9NOS2
Molecular Weight235.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6-
InChIKeyNTFGFSORFHWWPQ-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one – A 5-Arylidene Rhodanine Scaffold for Arylamine N-Acetyltransferase 1 (NAT1) Inhibitor Procurement


The compound (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 127378-26-1; synonym: (Z)-5-(3-methylbenzylidene)-2-thioxothiazolidin-4-one) belongs to the 5-arylidene rhodanine class, structurally defined by a 2-thioxo-1,3-thiazolidin-4-one core bearing a 3-methylbenzylidene substituent at the 5-position [1]. It is commercially available as a research-grade small molecule with a typical purity of 95% and is primarily utilized in enzymatic inhibition studies targeting human arylamine N-acetyltransferase 1 (NAT1), a validated breast cancer marker [2].

Positional Methyl Substitution on the Benzylidene Ring Is a Key Determinant of NAT1 Inhibitory Potency – Structural Rationale Against Generic Interchange


Within the 5-arylidene-2-thioxothiazolidin-4-one series, even minor positional isomerism around the benzylidene ring drastically alters inhibitory potency against human NAT1 [1]. The 3-methyl substitution on the target compound yields an IC50 of 17,000 nM, which is notably less potent than the 2-methyl isomer (IC50 = 3,900 nM) but only marginally weaker than the unsubstituted parent (IC50 = 13,000 nM) – all measured under identical assay conditions [2][3][4]. This non-linear SAR means that ‘methylbenzylidene rhodanine’ cannot be treated as a homogeneous class; procurement of a defined regioisomer is essential for reproducible target engagement.

Comparator-Anchored Quantitative Differentiation of (5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one


Human NAT1 Inhibitory Potency: Positional Methyl Effect vs. 2-Methyl and Unsubstituted Analogues

In a direct head-to-head comparison derived from the same publication series, the target 3-methyl compound inhibited human recombinant NAT1 with an IC50 of 17,000 nM, whereas the 2-methyl positional isomer achieved an IC50 of 3,900 nM under identical assay conditions (human recombinant NAT1, acetyl-CoA hydrolysis, PABA substrate, Ellman's method) [1][2]. The unsubstituted parent benzylidene analogue exhibited an intermediate IC50 of 13,000 nM [3]. This represents a 4.4-fold loss of potency upon moving the methyl group from the ortho to the meta position.

Arylamine N-acetyltransferase 1 Breast Cancer Biomarker Enzyme Inhibition

Free NH vs. N-Methyl Substitution: Impact on NAT Enzyme Selectivity Profile

The target compound (free NH at position 3) inhibits human NAT1 with an IC50 of 17,000 nM [1]. The corresponding N-methyl analogue (CHEMBL444910; (Z)-3-methyl-5-(3'-methylbenzylidene)-2-thioxothiazolidin-4-one) showed only weak inhibition of mouse NAT2 (IC50 = 30,000 nM), with human NAT1 data not reported for this specific N-methyl derivative in the curated dataset [2]. While the cross-species comparison limits direct selectivity quantification, the Russell et al. study established that N-3 substitution is a critical determinant of NAT isoform selectivity within this chemotype [3].

NAT1 Selectivity NAT2 Counter-Screening N-Methylation Effect

Aqueous Green Synthesis Protocol: Demonstrated Feasibility Under Mild Conditions

The synthesis of the target compound has been explicitly demonstrated via an aldol-thia-Michael protocol in aqueous diethylamine medium at room temperature, using 3-methylbenzaldehyde and 2-thioxothiazolidin-4-one as starting materials [1]. This method avoids organic solvents during the reaction step and proceeds to completion within 3–5 hours as monitored by TLC. While this report does not provide isolated yield for the 3-methyl derivative specifically, it demonstrates the general applicability of the method to a range of rhodanine derivatives under green chemistry principles, contrasting with traditional Knoevenagel protocols that require organic reflux conditions.

Green Chemistry Knoevenagel Condensation Aqueous Medium Synthesis

Commercial Purity Specification and Procurement-Ready Availability

The compound is commercially available through multiple established chemical suppliers with a standard purity specification of 95% . Sigma-Aldrich (ChemBridge collection) lists the product with defined storage conditions (room temperature), physical form (solid), and country of origin documentation, enabling routine procurement for research use . This specification exceeds the typical ≥90% purity threshold required for reproducible biochemical assay work, providing a defined quality baseline for inhibitor studies.

Chemical Procurement Purity Specification Vendor Comparison

Free NH at N-3 Enables Downstream Alkylation/Acylation Derivatization – Unavailable in N-Methyl Analogues

The target compound possesses a free NH group at the N-3 position of the thiazolidinone ring, which serves as a nucleophilic site for further chemical modification including alkylation, acylation, and sulfonylation [1]. This is structurally evidenced by the curated SMILES notation (Cc1cccc(C=C2SC(S)=NC2=O)c1) showing no substituent at the nitrogen [2]. In contrast, the N-methyl analogue (CHEMBL444910) has this position blocked, precluding direct N-functionalization without de novo synthesis. The crystal structure of a closely related N-allyl derivative (C13H15NO2S3) confirms that N-substitution is structurally tolerated and provides a precedent for downstream diversification at this position [3].

Chemical Derivatization Scaffold Optimization N-Alkylation Handle

Evidence-Backed Application Scenarios for (5E)-2-Mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one


NAT1-Mediated Breast Cancer Biomarker Probe Development

The compound serves as a defined-potency NAT1 inhibitor (IC50 = 17 µM) for use in breast cancer biomarker studies where NAT1 is implicated in anchorage-independent growth and invasiveness [1]. Its moderate potency and established SAR position make it suitable as a reference compound for benchmarking more potent analogues in the 5-arylidene rhodanine series [2].

Positional Methyl Isomer SAR Reference Standard

With quantitative IC50 data available for the 2-methyl (3.9 µM), 3-methyl (17 µM), and unsubstituted (13 µM) regioisomers against the same target under identical assay conditions, this compound is a critical reference point for positional isomer SAR studies [2][3]. It enables direct quantitative comparison of ortho vs. meta methyl effects on NAT1 binding.

Chemical Diversification Starting Material via N-3 Functionalization

The free NH group at the N-3 position of the thiazolidinone ring provides a reactive handle for alkylation, acylation, or sulfonylation reactions, enabling the generation of focused compound libraries for NAT1 inhibitor optimization [1][4]. This derivatization pathway is precluded in N-methyl substituted analogues.

Green Chemistry Protocol Benchmarking for Rhodanine Synthesis

The demonstrated aqueous room-temperature synthesis of this compound using diethylamine catalysis [5] provides a validated green chemistry benchmark for laboratories developing sustainable synthetic routes to 5-arylidene rhodanine libraries, avoiding organic solvent reflux conditions.

Quote Request

Request a Quote for (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.